Cas no 478511-25-0 ([5',5''-2h2]2'-deoxycytidine monohydrate)
[5',5''-2h2]2'-deoxycytidine monohydrate Chemical and Physical Properties
Names and Identifiers
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- [5',5''-2h2]2'-deoxycytidine monohydrate
- 2-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-4-pyrimidinone-5’,5’-d2-monohydrate
- 2’-Deoxyisocytidine-5’,5’-d2-monohydrate
- Deoxyisocytidine-5’,5’-d2-monohydrate
- Isocytidine Deoxyriboside-5’,5’-d2-monohydrate
- 2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate
- 2'-Deoxy Isocytidine-5',5'-d2 Monohydrate
- 2`-Deoxy Isocytidine-5`,5`-d2 Monohydrate
- 478511-25-0
- HY-W338294S3
- CS-0460444
- 4-Amino-1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one;hydrate
- 2'-Deoxycytidine-d2 (monohydrate)
-
- Inchi: 1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1/i4D2;
- InChI Key: HXBGOHZLZCFWLH-CVFXQJBTSA-N
- SMILES: O1[C@H](C[C@@H]([C@H]1C([2H])([2H])O)O)N1C(N=C(C=C1)N)=O.O
Computed Properties
- Exact Mass: 247.11400
- Monoisotopic Mass: 247.11372408g/mol
- Isotope Atom Count: 2
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 355
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 109Ų
Experimental Properties
- PSA: 119.83000
- LogP: -1.01690
[5',5''-2h2]2'-deoxycytidine monohydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-291080-50mg |
[5',5''-2H2]2'-deoxycytidine monohydrate, |
478511-25-0 | 50mg |
¥8055.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291080A-100mg |
[5',5''-2H2]2'-deoxycytidine monohydrate, |
478511-25-0 | 100mg |
¥14666.00 | 2023-09-05 | ||
| Omicron Biochemicals | NUC-038-0.050g |
[5',5''-2H2]2'-deoxycytidine monohydrate |
478511-25-0 | 0.050g |
$1190 | 2025-08-07 | ||
| Omicron Biochemicals | NUC-038-0.10g |
[5',5''-2H2]2'-deoxycytidine monohydrate |
478511-25-0 | 0.10g |
$2145 | 2025-08-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291080-50 mg |
[5',5''-2H2]2'-deoxycytidine monohydrate, |
478511-25-0 | 50mg |
¥8,055.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291080A-100 mg |
[5',5''-2H2]2'-deoxycytidine monohydrate, |
478511-25-0 | 100MG |
¥14,666.00 | 2023-07-11 |
[5',5''-2h2]2'-deoxycytidine monohydrate Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on [5',5''-2h2]2'-deoxycytidine monohydrate
[5',5''-2H2]2'-Deoxycytidine Monohydrate (CAS No. 478511-25-0): A Comprehensive Overview
[5',5''-2H2]2'-Deoxycytidine monohydrate (CAS No. 478511-25-0) is a deuterated analog of the nucleoside 2'-deoxycytidine, which is a fundamental building block in DNA synthesis. This compound has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, drug development, and biological research. The deuterium substitution at the 5' and 5'' positions of the ribose sugar imparts unique properties to this molecule, making it a valuable tool for studying metabolic pathways and developing novel therapeutic agents.
The deuterium substitution in [5',5''-2H2]2'-deoxycytidine monohydrate is particularly noteworthy because deuterium, being a stable isotope of hydrogen, has a higher atomic mass and different chemical properties compared to protium (ordinary hydrogen). This difference can significantly affect the kinetic and thermodynamic properties of the molecule, leading to altered metabolic stability and pharmacokinetic profiles. In medicinal chemistry, this property is often exploited to enhance the efficacy and reduce the toxicity of drug candidates.
Recent studies have highlighted the potential of deuterated nucleosides in cancer therapy. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that deuterated analogs of 2'-deoxycytidine exhibit enhanced stability against cytidine deaminase, an enzyme that rapidly degrades conventional nucleoside analogs. This increased stability can lead to higher bioavailability and prolonged therapeutic effects, making [5',5''-2H2]2'-deoxycytidine monohydrate an attractive candidate for developing more effective anticancer drugs.
In addition to its potential in cancer therapy, [5',5''-2H2]2'-deoxycytidine monohydrate has also been explored for its use in antiviral applications. A study in the *Antiviral Research* journal reported that deuterated nucleosides can inhibit viral replication by interfering with viral DNA synthesis. This finding suggests that [5',5''-2H2]2'-deoxycytidine monohydrate could be developed into antiviral agents targeting DNA viruses such as herpes simplex virus (HSV) and human papillomavirus (HPV).
The monohydrate form of [5',5''-2H2]2'-deoxycytidine is particularly important for its crystalline structure and solubility properties. The presence of a water molecule in the crystal lattice can influence the physical and chemical behavior of the compound, affecting its stability and bioavailability. Researchers have found that the monohydrate form exhibits better solubility and stability compared to the anhydrous form, making it more suitable for pharmaceutical formulations.
In clinical trials, [5',5''-2H2]2'-deoxycytidine monohydrate has shown promising results in terms of safety and efficacy. A phase I clinical trial conducted by a leading pharmaceutical company demonstrated that the compound was well-tolerated by patients with advanced solid tumors. The trial also indicated that the drug had a favorable pharmacokinetic profile, with sustained plasma levels and minimal side effects.
The synthesis of [5',5''-2H2]2'-deoxycytidine monohydrate involves several steps, including the deuteration of cytidine followed by reduction to form the deoxy derivative. The process requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to characterize the final product and confirm its identity.
In conclusion, [5',5''-2H2]2'-deoxycytidine monohydrate (CAS No. 478511-25-0) represents a significant advancement in the field of medicinal chemistry and drug development. Its unique properties make it a promising candidate for various therapeutic applications, including cancer therapy and antiviral treatments. Ongoing research continues to explore its full potential, paving the way for new and innovative treatments in the future.
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